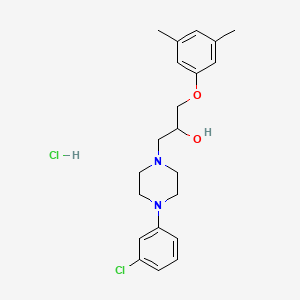
Azetidin-3-yl dimethylcarbamate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidin-3-yl dimethylcarbamate hydrochloride is a chemical compound with the CAS Number: 935668-34-1 . It has a molecular weight of 180.63 and is typically stored at temperatures below -10 degrees . The compound is usually in the form of a powder .
Synthesis Analysis
The synthesis of Azetidin-3-yl dimethylcarbamate hydrochloride or similar compounds often involves the use of aza-Michael addition . The starting compound, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction . This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .Molecular Structure Analysis
The InChI code for Azetidin-3-yl dimethylcarbamate hydrochloride is 1S/C6H12N2O2.ClH/c1-8(2)6(9)10-5-3-7-4-5;/h5,7H,3-4H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Azetidin-3-yl dimethylcarbamate hydrochloride is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air .科学的研究の応用
Microwave-Assisted Synthesis and Pharmacological Evaluation
A study by Mistry and Desai (2006) demonstrated the microwave-assisted synthesis of azetidinones and thiazolidinones, highlighting their antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella typhi, and Candida albicans (Mistry & Desai, 2006).
Antioxidant, Antimicrobial, and Antitubercular Activities
Another research by Chandrashekaraiah et al. (2014) synthesized azetidinone analogues to test their antimicrobial and antitubercular activities, suggesting potential design directions for new antibacterial and antitubercular compounds (Chandrashekaraiah et al., 2014).
Characterization and Evaluation of Azetidine-2-One Derivative
Research by Ramachandran et al. (2022) focused on the synthesis of a novel azetidine-2-one derivative, examining its antibacterial activity against Staphylococcus aureus and Escherichia coli, showcasing the versatility of azetidine derivatives in pharmacological applications (Ramachandran et al., 2022).
Antimicrobial and Antitubercular Activities of Azetidin-2-One Derivatives
Ilango and Arunkumar (2011) synthesized trihydroxy benzamido azetidin-2-one derivatives, revealing their potential as new antimicrobial and antitubercular compounds through in vitro evaluations (Ilango & Arunkumar, 2011).
Application in Drug Discovery
Duncton et al. (2009) explored the introduction of azetidin-3-yl groups into heteroaromatic bases using a radical addition method, underscoring their importance in the drug discovery process for enhancing the activity of known pharmaceuticals (Duncton et al., 2009).
Synthesis and Antimicrobial Screening
A study by Desai and Dodiya (2014) focused on the synthesis and characterization of azetidin-2-one derivatives, evaluating their antibacterial and antifungal activities, which showed significant correlation and potential for further development (Desai & Dodiya, 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
特性
IUPAC Name |
azetidin-3-yl N,N-dimethylcarbamate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.ClH/c1-8(2)6(9)10-5-3-7-4-5;/h5,7H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCMETWSDQNCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1CNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-3-yl dimethylcarbamate hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-methyl-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine](/img/structure/B2803257.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2803261.png)
![(2E)-2-cyano-N-(3-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide](/img/structure/B2803262.png)
![4-[(1-methyl-1H-pyrazol-4-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2803263.png)

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2803266.png)
![2-fluoro-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2803267.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(3-methoxybenzyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2803269.png)
![Tert-butyl 8-(6-chloropyrazin-2-yl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2803274.png)

![8-chloro-3-(4-ethylphenyl)-N-[3-(furan-2-yl)propyl]thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2803277.png)
amine](/img/structure/B2803278.png)
